4-bromo-5-(trifluoromethoxy)pyridin-2-ol
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Overview
Description
4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3BrF3NO. It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position, a trifluoromethoxy group at the 5-position, and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethoxy)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the hydroxyl group can produce a pyridone .
Scientific Research Applications
4-Bromo-5-(trifluoromethoxy)pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-5-(trifluoromethoxy)pyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but lacks the hydroxyl group at the 2-position.
4-Bromo-5-(trifluoromethyl)pyridin-2-ol: Similar but has a trifluoromethyl group instead of a trifluoromethoxy group.
2-Bromo-5-fluoropyridine: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
CAS No. |
1361823-05-3 |
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Molecular Formula |
C6H3BrF3NO2 |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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